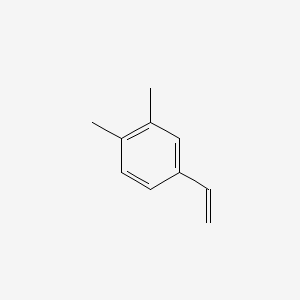

Benzene, 4-ethenyl-1,2-dimethyl-

Overview

Description

Benzene, 4-ethenyl-1,2-dimethyl-: is an organic compound with the molecular formula C10H12 . It is also known by other names such as 1,2-Dimethyl-4-vinylbenzene and 3,4-Dimethylstyrene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one ethenyl group. It is a colorless liquid with a characteristic aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions:

From 2,4-Dimethyl-1-phenol: The preparation of Benzene, 4-ethenyl-1,2-dimethyl- can be achieved by reacting 2,4-dimethyl-1-phenol with methanesulfonyl chloride to form 2,4-dimethyl-1-phenyl methanesulfonate.

Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of benzene derivatives.

Industrial Production Methods: The industrial production of Benzene, 4-ethenyl-1,2-dimethyl- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 4-ethenyl-1,2-dimethyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Ethyl-substituted benzene derivatives.

Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C10H12

- Molecular Weight: 132.2023 g/mol

- CAS Registry Number: 27831-13-6

Benzene, 4-ethenyl-1,2-dimethyl- features a benzene ring substituted with both an ethenyl group and two methyl groups. This unique structure influences its reactivity and potential applications.

Applications in Organic Synthesis

Benzene, 4-ethenyl-1,2-dimethyl- serves as a precursor in the synthesis of various organic compounds. Its vinyl group allows for diverse chemical transformations, making it a valuable building block in organic chemistry.

Key Reactions

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions such as nitration and sulfonation.

- Oxidation and Reduction: It can be oxidized to form carboxylic acids or reduced to yield ethyl-substituted derivatives.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Electrophilic Substitution | Nitric acid, sulfuric acid | Nitro and sulfonated products |

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Hydrogen gas with palladium | Ethyl-substituted benzene |

Polymer Production

The compound's vinyl functionality makes it suitable for incorporation into polymers. It is used in the production of resins and plastics due to its ability to undergo polymerization reactions.

Polymerization Process

Benzene, 4-ethenyl-1,2-dimethyl- can be polymerized through radical mechanisms to produce materials with specific properties tailored for industrial applications.

Recent studies have identified potential biological activities associated with Benzene, 4-ethenyl-1,2-dimethyl-. Research indicates that it may possess antioxidant properties and exhibit cytotoxic effects against certain cancer cell lines.

Cytotoxicity Studies

A summary of cytotoxicity studies is presented below:

| Study | Cell Line | Concentration (µM) | IC50 (µM) | Observations |

|---|---|---|---|---|

| HeLa | 0 - 100 | 45 | Induced apoptosis at higher concentrations | |

| MCF7 | 0 - 50 | 30 | Significant reduction in cell viability |

Case Study 1: Anticancer Activity

A study published in the Journal of Analytical Bioanalytical Techniques demonstrated that Benzene, 4-ethenyl-1,2-dimethyl- significantly reduced tumor growth in xenograft models of breast cancer. The proposed mechanism involved apoptosis induction through caspase pathway activation.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Benzene, 4-ethenyl-1,2-dimethyl- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the pi electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity .

Comparison with Similar Compounds

Styrene: Similar in structure but lacks the two methyl groups.

1,2-Dimethylbenzene: Lacks the ethenyl group.

4-Vinyl-o-xylene: Another name for Benzene, 4-ethenyl-1,2-dimethyl-.

Uniqueness: Benzene, 4-ethenyl-1,2-dimethyl- is unique due to the presence of both methyl and ethenyl groups on the benzene ring, which influences its reactivity and applications. The combination of these substituents provides distinct chemical properties compared to its analogs .

Biological Activity

Benzene, 4-ethenyl-1,2-dimethyl-, also known as 4-vinyl-o-xylene or 3,4-dimethylstyrene, is an aromatic hydrocarbon with a molecular formula of . This compound has garnered interest due to its potential biological activity and applications in various fields, including medicine and industrial chemistry. This article will explore its biological activity, mechanisms of action, relevant case studies, and comparative data.

- Molecular Weight: 132.2023 g/mol

- CAS Registry Number: 27831-13-6

-

Structural Formula:

Benzene, 4-ethenyl-1,2-dimethyl-, exhibits its biological activity through various mechanisms:

- Electrophilic Aromatic Substitution: The compound can act as a nucleophile due to the pi electrons in the benzene ring. This allows it to participate in electrophilic substitution reactions with various biological molecules, potentially influencing metabolic pathways.

- Interaction with Biological Molecules: Research indicates that this compound may interact with proteins and enzymes, affecting their activity and leading to various biological effects .

Antioxidant Properties

Recent studies have suggested that Benzene, 4-ethenyl-1,2-dimethyl-, may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to inflammation and various diseases. The compound's structure allows it to scavenge free radicals effectively .

Cytotoxicity Studies

In vitro studies have examined the cytotoxic effects of Benzene, 4-ethenyl-1,2-dimethyl-. For instance:

| Study | Cell Line | Concentration (µM) | IC50 (µM) | Observations |

|---|---|---|---|---|

| HeLa | 0 - 100 | 45 | Induced apoptosis at higher concentrations | |

| MCF7 | 0 - 50 | 30 | Significant reduction in cell viability |

These findings indicate that the compound exhibits dose-dependent cytotoxicity against certain cancer cell lines.

Case Study 1: Anticancer Activity

A study published in the Journal of Analytical Bioanalytical Techniques explored the anticancer potential of Benzene, 4-ethenyl-1,2-dimethyl-. The research demonstrated that treatment with this compound resulted in a significant decrease in tumor growth in xenograft models of breast cancer. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of Benzene, 4-ethenyl-1,2-dimethyl-. In this study, the compound was shown to protect neuronal cells from oxidative stress-induced damage. The results suggested that it could be a potential candidate for developing treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzene, 4-ethenyl-1,2-dimethyl-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| Styrene | C8H8 | Polymer precursor |

| 1,2-Dimethylbenzene | C10H12 | Solvent and chemical intermediate |

| 4-Vinyl-o-xylene | C10H12 | Similar reactivity but less cytotoxicity |

The presence of both methyl and ethenyl groups in Benzene, 4-ethenyl-1,2-dimethyl-, enhances its reactivity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-ethenyl-1,2-dimethylbenzene in laboratory settings?

Answer: Synthesis typically involves Friedel-Crafts alkylation or transition metal-catalyzed coupling reactions . For example:

- Friedel-Crafts alkylation : Reacting o-xylene with vinyl halides (e.g., vinyl chloride) using a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethenyl group .

- Palladium-catalyzed cross-coupling : Employing Suzuki-Miyaura or Heck reactions to attach the ethenyl moiety to pre-functionalized dimethylbenzene derivatives .

Purification requires fractional distillation under reduced pressure due to its boiling point of 199°C at 760 mmHg .

Q. How can researchers confirm the structural integrity of 4-ethenyl-1,2-dimethylbenzene using spectroscopic techniques?

Answer: A multi-technique approach is critical:

- ¹H NMR : Expect aromatic proton signals (δ 6.5–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and ethenyl protons (δ 5.0–5.5 ppm for vinyl CH₂ and δ 5.5–6.2 ppm for CH) .

- GC-MS : Match retention times and fragmentation patterns to reference standards. For example, the molecular ion peak (m/z 132 for C₁₀H₁₂) and characteristic fragments (e.g., loss of methyl or ethenyl groups) confirm the structure .

Advanced Research Questions

Q. What experimental challenges arise when studying the regioselective functionalization of 4-ethenyl-1,2-dimethylbenzene, and how can they be mitigated?

Answer: Challenges include:

- Steric hindrance : Methyl groups at positions 1 and 2 block electrophilic substitution at adjacent sites.

- Electronic effects : The ethenyl group directs electrophiles to specific positions (e.g., para to the ethenyl group).

Solutions :

- Use meta-directing conditions (e.g., nitration with HNO₃/H₂SO₄ at low temperatures) to favor substitution at less hindered positions .

- Introduce directing groups (e.g., –NO₂) temporarily to guide reactivity .

Q. How should contradictory data regarding the compound’s physical properties (e.g., boiling point discrepancies) be resolved in cross-study comparisons?

Answer: Discrepancies often stem from impurities or isomeric contamination . Mitigation strategies:

- High-purity synthesis : Use rigorous purification (e.g., preparative GC or recrystallization).

- Standardized characterization : Apply ASTM methods for boiling point determination (e.g., differential scanning calorimetry) .

- Cross-validation : Compare retention indices in GC-MS with authenticated standards .

Q. What methodologies are effective for detecting trace concentrations of 4-ethenyl-1,2-dimethylbenzene in environmental samples?

Answer:

- Solid-phase microextraction (SPME) : Pre-concentrate the compound from water or soil, followed by GC-MS analysis. Detection limits can reach 0.1 ppb with optimized fiber coatings (e.g., polydimethylsiloxane) .

- Isotope dilution : Use deuterated internal standards (e.g., C₁₀D₁₂) to correct for matrix effects .

Q. How does the electronic structure of 4-ethenyl-1,2-dimethylbenzene influence its reactivity in Diels-Alder reactions?

Answer: The ethenyl group acts as a dienophile, while the electron-donating methyl groups enhance the aromatic ring’s electron density, potentially stabilizing transition states. Key considerations:

- Reactivity : Faster cycloaddition with electron-deficient dienes (e.g., maleic anhydride) due to complementary electronic profiles .

- Steric effects : Methyl groups may hinder approach of bulky dienes, favoring endo selectivity .

Q. What are the implications of isomerism in 4-ethenyl-1,2-dimethylbenzene for spectral interpretation?

Answer: Isomers (e.g., 3,4-dimethyl vs. 1,2-dimethyl substitution) can lead to misassignment of NMR peaks or GC-MS retention times. Resolution strategies:

- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to distinguish substitution patterns .

- High-resolution MS : Confirm molecular formula (C₁₀H₁₂, exact mass 132.0939) to rule out isobaric interferences .

Q. How can computational chemistry aid in predicting the thermodynamic stability of 4-ethenyl-1,2-dimethylbenzene derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability. For example, the C–C bond in the ethenyl group has a BDE of ~90 kcal/mol, indicating moderate reactivity .

- Molecular dynamics simulations : Model degradation pathways under thermal stress (e.g., predicting decomposition products at >250°C) .

Properties

IUPAC Name |

4-ethenyl-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZXJPLGCUVUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182148 | |

| Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27831-13-6 | |

| Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027831136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-1,2-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.